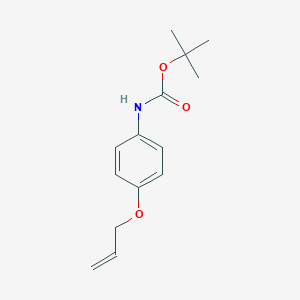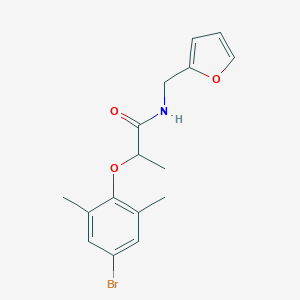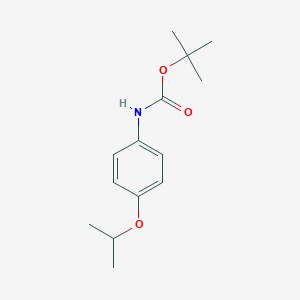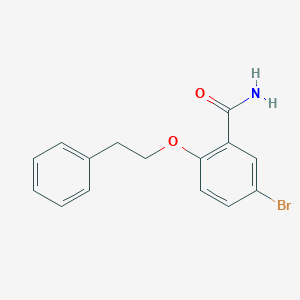![molecular formula C14H13N3O4 B250590 Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate](/img/structure/B250590.png)
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, also known as MPEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPEB is a pyrimidine derivative that belongs to the class of benzoates.
Mecanismo De Acción
The mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate is not fully understood. However, it has been proposed that Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in synaptic plasticity and is important for learning and memory. By blocking the NMDA receptor, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate may protect neurons from excitotoxicity and improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has a number of biochemical and physiological effects. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. Additionally, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate in lab experiments is its high potency. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to be effective at low concentrations, making it a cost-effective option for research. However, one of the limitations of using Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate is its low solubility in water. This can make it difficult to administer in experiments and may require the use of organic solvents.
Direcciones Futuras
There are several future directions for research on Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate. One area of interest is in the development of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate analogs that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate and its potential therapeutic applications in various fields of research. Finally, research is needed to determine the safety and efficacy of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate in humans.
Conclusion:
In conclusion, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, or Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate, is a chemical compound that has potential therapeutic applications in various fields of research. The synthesis of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to have neuroprotective and anti-inflammatory properties and has been studied for its potential use in the treatment of neurological disorders and cancer. Further research is needed to fully understand the mechanism of action of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate involves the reaction between 2-aminopyrimidine and 4-(2-bromoethoxy)benzoic acid methyl ester. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is purified by column chromatography to obtain pure Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been studied for its potential therapeutic applications in various fields of research. One of the major areas of interest is in the treatment of neurological disorders. Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been found to have neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has also been studied for its potential use in cancer treatment. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, Methyl 4-[2-oxo-2-(2-pyrimidinylamino)ethoxy]benzoate has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
Fórmula molecular |
C14H13N3O4 |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
methyl 4-[2-oxo-2-(pyrimidin-2-ylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H13N3O4/c1-20-13(19)10-3-5-11(6-4-10)21-9-12(18)17-14-15-7-2-8-16-14/h2-8H,9H2,1H3,(H,15,16,17,18) |
Clave InChI |
ZVPGPIRCWCPONN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(4-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-ol](/img/structure/B250513.png)
![2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
![2-methoxy-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B250518.png)
![Ethyl 2-ethyl-3-[(2-thienylcarbonyl)hydrazono]butanoate](/img/structure/B250522.png)
![1,4-Bis[(4-tert-butylphenoxy)acetyl]piperazine](/img/structure/B250523.png)
![2-(4-bromo-2-isopropyl-5-methylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B250525.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B250527.png)
![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B250528.png)
![4-[(anilinocarbothioyl)amino]-N-(4-ethoxyphenyl)benzenesulfonamide](/img/structure/B250529.png)
![N-{4-[(mesitylamino)sulfonyl]phenyl}propanamide](/img/structure/B250530.png)